3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
The synthesis of 3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common synthetic route includes the diazotization of 4-nitroaniline followed by coupling with 4-aminobenzoyl chloride to form the azo compound. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the final quinazoline derivative .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide or potassium cyanide
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione include other quinazoline derivatives such as:
3-(1,3-Benzothiazol-2-yl)quinazoline-2,4(1H,3H)-dione: Known for its antibacterial properties.
4(3H)-Quinazolinone derivatives: These compounds exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.
Azo-quinazolinones: These compounds are used in the development of dyes and pigments due to their vibrant colors.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
CAS No. |
921754-23-6 |
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Molecular Formula |
C20H13N5O4 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-[4-[(4-nitrophenyl)diazenyl]phenyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C20H13N5O4/c26-19-17-3-1-2-4-18(17)21-20(27)24(19)15-9-5-13(6-10-15)22-23-14-7-11-16(12-8-14)25(28)29/h1-12H,(H,21,27) |
InChI Key |
IGLPAUSAAFCHDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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